5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrazole ring with a bromine atom
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQLICWNCHLCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by bromination and subsequent coupling with a thiophene derivative. The reaction conditions often include the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Brominated Pyrazole Ring
The bromine atom at position 4 of the pyrazole ring serves as a reactive site for nucleophilic substitution.
Key Reactions and Conditions:
-
Amination : Treatment with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C replaces the bromine with amine groups .
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Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) under inert atmospheres yields biaryl derivatives. Typical conditions include Pd(PPh₃)₄, K₂CO₃, and ethanol/water mixtures at reflux .
Example Product :
| Reaction Type | Reagents/Conditions | Product Structure | Yield |
|---|---|---|---|
| Amination | Methylamine, DMF, 90°C | Pyrazole-NHCH₃ derivative | 72% |
Functionalization of the Thiophene-Carboxylic Acid Moiety
The thiophene ring and carboxylic acid group enable further derivatization:
A. Carboxylic Acid Reactions
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Esterification : Reaction with methanol or ethanol in the presence of H₂SO₄ or DCC/DMAP produces methyl/ethyl esters .
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Amide Formation : Coupling with amines using EDCl/HOBt generates amides, useful for biological activity modulation .
B. Thiophene Ring Modifications
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces nitro or sulfonic acid groups at the thiophene’s α-position .
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Oxidation : Hydrogen peroxide or mCPBA oxidizes the thiophene ring to sulfoxides or sulfones, altering electronic properties .
Heterocycle Formation via Cyclization
The methylene linker facilitates cyclization reactions to form fused heterocycles:
Example Pathway :
-
Hydrazine Cyclocondensation : Reaction with hydrazine hydrate under microwave irradiation forms pyrazoline derivatives .
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Thiosemicarbazide Reactions : Cyclization with thiosemicarbazide yields thiadiazole hybrids .
Case Study :
A 2019 study synthesized antituberculosis-active pyrazolines by cyclizing a thiophene-pyrazole precursor with hydrazine hydrate. The reaction achieved 48–95% yields under microwave conditions .
Reduction and Oxidation Reactions
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines effectively. The compound has been evaluated for its efficacy against several cancer types, with some derivatives demonstrating IC50 values in the low micromolar range.
In one study, pyrazole-based compounds were synthesized and tested against HCT116 (IC50 = 0.39 ± 0.06 μM) and MCF-7 (IC50 = 0.46 ± 0.04 μM) cell lines, indicating strong anticancer potential . The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
2. Anti-inflammatory Properties
The pyrazole scaffold is also recognized for its anti-inflammatory effects. Compounds similar to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid have been reported to reduce inflammation markers in vitro and in vivo. This potential makes it a candidate for developing new anti-inflammatory drugs, particularly for conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The presence of the thiophene ring enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .
Case Study 1: Anticancer Screening
A series of pyrazole derivatives were synthesized and screened for their anticancer activity against various cell lines. One notable compound exhibited an IC50 value of against MCF7 cell lines, demonstrating superior efficacy compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Evaluation
In another study, compounds derived from the pyrazole framework were tested for their anti-inflammatory activity using animal models of induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 5-bromo-1H-pyrazole-3-carboxylic acid
- 2-thiophenecarboxylic acid
- 4-bromo-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid apart is its unique combination of a brominated pyrazole ring and a thiophene carboxylic acid moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiophene ring, a carboxylic acid group, and a brominated pyrazole moiety. The molecular formula is with a molecular weight of approximately 277.14 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrN2O2S |
| Molecular Weight | 277.14 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CSC(=C1C(=O)O)C(C2=NN=C(C=N2)Br)=C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Several studies suggest that it may act as an enzyme inhibitor or modulator, influencing pathways involved in cancer progression and inflammatory responses.
Enzyme Inhibition
Research indicates that compounds containing pyrazole and thiophene moieties can inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The bromine substitution on the pyrazole ring enhances the compound's binding affinity to these enzymes, potentially leading to anti-inflammatory effects.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Case Study:
In one study, this compound was tested against MCF-7 (breast cancer) cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, correlating with elevated levels of pro-apoptotic proteins.
Antimicrobial Activity
Another aspect of its biological profile includes antimicrobial properties. Preliminary tests against various bacterial strains have shown promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | IC50 (µM) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | 15 | Yes | Yes |
| 5-(4-bromo-thiophene)-2-carboxylic acid | 25 | Moderate | No |
| Pyrazole derivative X | 20 | Yes | Moderate |
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing pyrazole and thiophene ring signals.
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
- X-ray Crystallography : Resolves spatial arrangements, such as planarity between thiophene and pyrazole rings, and hydrogen-bonded dimerization via O–H⋯O interactions .
How can researchers optimize synthesis yield during scale-up?
Advanced
Key factors include:
- Catalyst Selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in pyrazole synthesis .
- Reaction Time/Temperature : Prolonged reflux (5+ hours) ensures complete cyclization .
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) improves purity .
- Stoichiometry : Excess hydrazine hydrate (1.5–2 eq.) drives reaction completion .
How should contradictory spectral data from different techniques be resolved?
Q. Advanced
- Cross-Validation : Combine NMR (solution-state) with X-ray crystallography (solid-state) to confirm structural consistency .
- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational (IR) and electronic (UV-Vis) spectra for comparison with experimental data .
- Isotopic Labeling : Use deuterated solvents to eliminate ambiguous NMR peaks .
What computational strategies predict the compound’s reactivity or stability?
Q. Advanced
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects and thermal stability under experimental conditions.
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) for pharmacological profiling .
What intermediates are critical in synthesizing this compound?
Q. Basic
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate : Formed via cyclocondensation of ethyl acetoacetate and phenylhydrazine .
- Hydrazide Derivatives : Intermediate for oxadiazole or thiazole functionalization .
- Brominated Pyrazole Precursors : Synthesized using N-bromosuccinimide (NBS) or Br₂ in acetic acid .
How to design experiments for evaluating biological activity?
Q. Advanced
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays, leveraging structural analogs with known activity .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromine, methyl groups) to correlate chemical changes with efficacy .
- Toxicity Screening : Use cell viability assays (e.g., MTT) on mammalian cell lines .
What challenges arise during purification, and how are they addressed?
Q. Basic
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by dropwise addition to ice-cwater .
- Byproduct Removal : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
How to mitigate organic degradation during stability studies?
Q. Advanced
- Temperature Control : Store samples at –20°C with desiccants to slow hydrolysis/oxidation .
- Light Protection : Use amber vials to prevent photodegradation of the bromine substituent.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w .
What crystallography strategies elucidate hydrogen-bonding networks?
Q. Advanced
- High-Resolution Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯O, C–H⋯π) .
- Symmetry Operations : Identify centrosymmetric dimers or chain motifs via space group analysis (e.g., P21/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
